molecular formula C22H23N3O B5666041 N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide

N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B5666041
M. Wt: 345.4 g/mol
InChI Key: KQNGEHGXTPZJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide, also known as NCPI, is a chemical compound that has caught the attention of researchers due to its potential applications in various fields. NCPI is a hydrazide derivative of indole, which is a heterocyclic compound commonly found in many natural products. NCPI has been synthesized by various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide is not fully understood. However, it has been proposed that N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide may act by inhibiting the activity of enzymes involved in various biological processes. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide inhibits the growth of cancer cells and reduces inflammation. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has also been reported to have anti-microbial activity against various bacterial and fungal strains. In vivo studies have shown that N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has low toxicity and does not cause any significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has also been shown to have low toxicity and does not cause any significant adverse effects in animals. However, N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has some limitations for use in lab experiments. It is a relatively new compound, and its properties are not fully understood. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide. One potential direction is to study its potential as an anti-cancer agent. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and further studies could investigate its mechanism of action and potential for use in cancer therapy. Another direction for research is to study the properties of N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide as a ligand for the preparation of metal complexes. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been used as a ligand in the preparation of various metal complexes, and further studies could investigate its properties and potential applications. Additionally, further studies could investigate the potential of N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide as a building block for the synthesis of other bioactive compounds.

Synthesis Methods

N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide can be synthesized by reacting 5-methyl-3-phenyl-1H-indole-2-carboxylic acid with cyclohexyl isocyanide and hydrazine hydrate under reflux conditions. The reaction yields N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide as a white crystalline solid with a melting point of 232-234°C. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been evaluated for its anti-cancer, anti-inflammatory, and anti-microbial properties. N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has also been used as a building block for the synthesis of other bioactive compounds. In material science, N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been used as a ligand for the preparation of metal complexes. In organic synthesis, N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

N-(cyclohexylideneamino)-5-methyl-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(23-19)22(26)25-24-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,23H,3,6-7,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGEHGXTPZJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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